molecular formula C19H29Cl2N3O2 B11931476 Ghrelin agonist HM01

Ghrelin agonist HM01

Cat. No.: B11931476
M. Wt: 402.4 g/mol
InChI Key: WGIAKIIMCPKJQN-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ghrelin agonist HM01 is a synthetic compound designed to mimic the effects of ghrelin, a hormone primarily produced in the stomach. Ghrelin is known for its role in stimulating appetite and regulating energy balance. HM01 has been developed to activate ghrelin receptors, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), and has shown potential in various therapeutic applications, including the treatment of gastrointestinal disorders and cachexia .

Preparation Methods

The synthesis of ghrelin agonist HM01 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial production methods for HM01 may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistency .

Chemical Reactions Analysis

Ghrelin agonist HM01 undergoes various chemical reactions, including:

    Oxidation: HM01 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of HM01.

    Substitution: HM01 can undergo substitution reactions where functional groups are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: HM01 serves as a valuable tool for studying ghrelin receptor interactions and developing new synthetic methodologies for receptor agonists.

    Biology: In biological research, HM01 is used to investigate the physiological and pathological roles of ghrelin and its receptors. .

    Medicine: HM01 has shown promise in treating conditions like cachexia, gastroparesis, and postoperative ileus. .

    Industry: In the pharmaceutical industry, HM01 is being explored as a potential therapeutic agent for various disorders. .

Mechanism of Action

Ghrelin agonist HM01 exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor is expressed in various tissues, including the brain, stomach, and intestines. Upon activation, HM01 stimulates the release of growth hormone, increases appetite, and enhances gastrointestinal motility .

The molecular targets and pathways involved in HM01’s action include the activation of central vagal and enteric cholinergic neurons, modulation of cytokine expression, and regulation of gastric emptying. HM01’s ability to cross the blood-brain barrier allows it to influence both central and peripheral targets, making it effective in treating gastrointestinal and central nervous system disorders .

Comparison with Similar Compounds

Ghrelin agonist HM01 can be compared with other ghrelin receptor agonists, such as:

Properties

Molecular Formula

C19H29Cl2N3O2

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(1R)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4S)-1,3,3-trimethylpiperidin-4-yl]urea

InChI

InChI=1S/C19H29Cl2N3O2/c1-12(13-7-8-14(26-6)17(21)16(13)20)22-18(25)24(5)15-9-10-23(4)11-19(15,2)3/h7-8,12,15H,9-11H2,1-6H3,(H,22,25)/t12-,15+/m1/s1

InChI Key

WGIAKIIMCPKJQN-DOMZBBRYSA-N

Isomeric SMILES

C[C@H](C1=C(C(=C(C=C1)OC)Cl)Cl)NC(=O)N(C)[C@H]2CCN(CC2(C)C)C

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)Cl)Cl)NC(=O)N(C)C2CCN(CC2(C)C)C

Origin of Product

United States

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